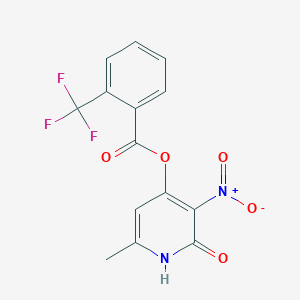

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to the pyridine ring. The presence of these functional groups can significantly influence the chemical behavior of the compound .

Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like nitration (for introducing the nitro group), halogenation (for introducing the trifluoromethyl group), and alkylation (for introducing the methyl group) .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and the functional groups present. The pyridine ring forms the core structure, with the various groups attached at different positions .Chemical Reactions Analysis

The compound, due to the presence of the nitro, trifluoromethyl, and methyl groups, can participate in a variety of chemical reactions. The nitro group can undergo reduction reactions, the trifluoromethyl group can participate in nucleophilic substitution reactions, and the methyl group can take part in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for benzophenone derivatives using trifluoromethanesulfonic acid catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate. This method demonstrates high yields and applicability to deactivated nitrobenzene and benzotrifluoride, producing meta-substituted benzophenones, which are crucial intermediates in pharmaceuticals and agrochemicals production (Hwang, Prakash, & Olah, 2000).

Functionalization of Heterocycles

The synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranly coumarin derivatives has been explored, starting from related benzoates. These compounds were evaluated for their antibacterial activity, revealing promising results against various bacterial strains, showcasing the potential of these structures in developing new antimicrobials (El-Haggar et al., 2015).

Materials Science Applications

Gas Solubility in Ionic Liquids

The solubility of gases in ionic liquids containing trifluoromethyl groups has been studied, providing insights into the interaction between gases and ionic liquids. This research is pivotal for applications in gas storage, separation technologies, and understanding solvent effects in catalysis (Anthony et al., 2005).

Cycloaddition Reactions

Investigations into the diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes have been conducted. These reactions yield 1-benzopyrano[3,4-c]pyrrolidines, compounds of interest for their potential biological activities and as intermediates in organic synthesis (Korotaev et al., 2013).

Analytical Chemistry Applications

Detection of Nitroaromatics

Research into the selective sensing of specific groups of nitroaromatic compounds (NACs) by metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups has shown significant advancements. This work addresses challenges in detecting specific NACs in the presence of others, which is crucial for environmental monitoring and security applications (Hu et al., 2020).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O5/c1-7-6-10(11(19(22)23)12(20)18-7)24-13(21)8-4-2-3-5-9(8)14(15,16)17/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROMNDBNOBWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)

![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)

![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)